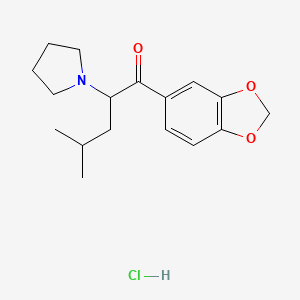

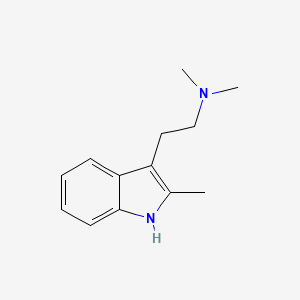

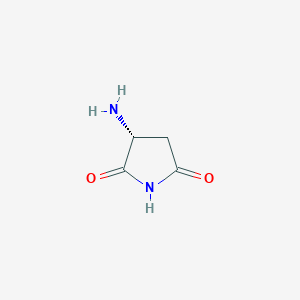

![molecular formula C14H14O5S B3025850 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid CAS No. 129425-81-6](/img/structure/B3025850.png)

4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid

概要

準備方法

合成経路と反応条件

MSA-2の合成には、約240万種類の化合物のライブラリーを用いたハイスループットスクリーニングを行い、細胞透過性のSTINGアゴニストを特定しました . MSA-2の具体的な合成経路と反応条件は、機密情報であり、公開されている文献では広く公開されていません。 MSA-2は、非共有結合で結合した二量体として合成され、STINGにナノモルオーダーの親和性で結合することが知られています .

工業生産方法

MSA-2の工業生産方法は、広く文書化されていません生産プロセスは、標準的な有機合成技術を用いて行われ、続いて精製および品質管理が行われ、高純度と活性が確保されている可能性があります .

化学反応の分析

反応の種類

MSA-2は、主に溶液中で非共有結合の二量体化を起こし、これが生物活性に不可欠です。 MSA-2の二量体化形態は、STINGに結合して活性化することができます .

一般的な試薬と条件

MSA-2の合成と活性化には、二量体化とSTINGへの結合を促進する試薬と条件が用いられます。 試薬と条件に関する具体的な情報は、機密情報です .

生成される主要な生成物

MSA-2を含む反応から生成される主要な生成物は、化合物の二量体化形態であり、生物活性に不可欠です .

科学研究への応用

MSA-2は、化学、生物学、医学、および産業の分野において、いくつかの科学研究への応用があります。

科学的研究の応用

MSA-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Antitumor Activity: MSA-2 has shown significant antitumor activity by selectively activating STING, leading to the secretion of interferon-beta and robust antitumor immunity.

Immunotherapy: MSA-2 is used in combination with immune checkpoint inhibitors, such as anti-PD-1, to enhance antitumor potency.

Antiviral Research: MSA-2 has been studied for its potential to enhance STING activation and elicit potent antiviral activity against RNA viruses.

Drug Development: MSA-2 serves as a model compound for the development of new STING agonists with improved pharmacological properties.

作用機序

MSA-2は、インターフェロン遺伝子刺激因子(STING)経路を選択的に活性化することで作用を発揮します。 MSA-2の非共有結合で結合した二量体は、STINGにナノモルオーダーの親和性で結合し、STINGのコンフォメーション変化と活性化を引き起こします . この活性化は、下流のシグナル伝達経路を介してI型インターフェロンの発現を誘導し、強力な抗腫瘍免疫をもたらします . 酸性腫瘍ミクロ環境は、MSA-2の細胞への侵入と保持を強化し、抗腫瘍活性をさらに高めます .

類似化合物の比較

MSA-2は、非ヌクレオチド構造と経口バイオアベイラビリティを持つことから、STINGアゴニストの中でもユニークな存在です。類似の化合物には、以下のようなものがあります。

MSA-1: サイクリックグアノシンモノホスフェート-アデノシンモノホスフェート(cGAMP)アナログであり、STINGも活性化しますが、MSA-2と比べて透過性が低いです.

サイクリックジヌクレオチド(CDN)ベースのSTINGアゴニスト: これらの第1世代のSTINGアゴニストは、正常組織と腫瘍組織の両方で炎症性サイトカインを誘導しますが、選択性が低いことから、腫瘍内注射に限定されています.

その他の小分子STINGアゴニスト: 近年では、静脈内投与が可能で、全身性がん治療において可能性を示す小分子STINGアゴニストが開発されています.

MSA-2は、透過性が高く、STINGを選択的に活性化し、経口バイオアベイラビリティがあるため、全身性がん治療のための有望な候補です .

類似化合物との比較

MSA-2 is unique among STING agonists due to its non-nucleotide structure and oral bioavailability. Similar compounds include:

Cyclic Dinucleotide (CDN)-Based STING Agonists: These first-generation STING agonists induce inflammatory cytokines in both normal and tumor tissues, but their administration is limited to intratumoral injection due to low selectivity.

Other Small Molecule STING Agonists: Recent developments include small molecule STING agonists that can be administered intravenously and have shown potential in systemic cancer therapy.

MSA-2 stands out due to its higher permeability, selective activation of STING, and oral bioavailability, making it a promising candidate for systemic cancer therapy .

特性

IUPAC Name |

4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S/c1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCLRHPWFCQIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129425-81-6 | |

| Record name | 4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

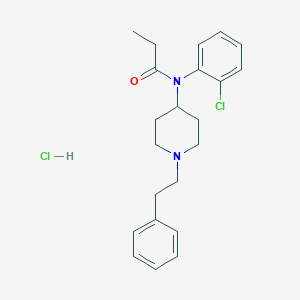

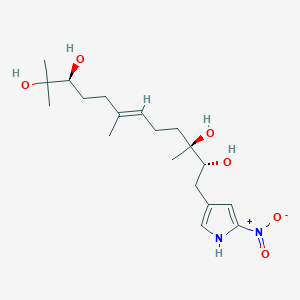

![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)

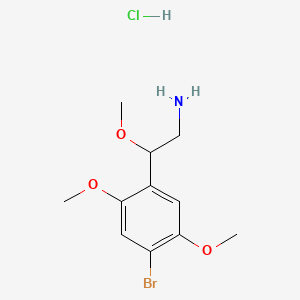

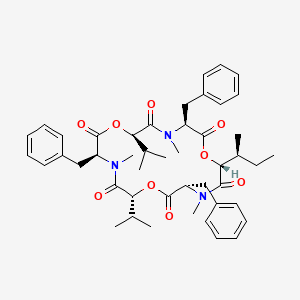

![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

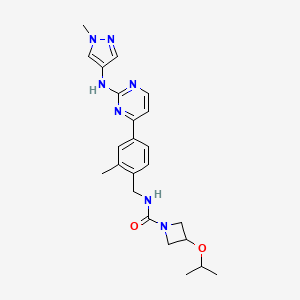

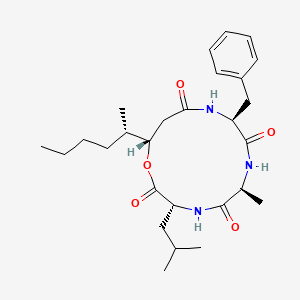

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)

![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)

![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)